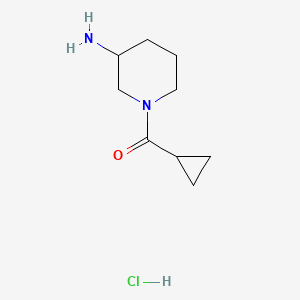

1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride

説明

IUPAC Nomenclature and Systematic Chemical Naming Conventions

1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride is systematically named by prioritizing functional groups and substituents according to IUPAC rules. The parent structure is piperidine, a six-membered saturated nitrogen-containing ring. The substituents include a cyclopropylcarbonyl group attached to the nitrogen atom at position 1 and an amine group (-NH₂) at position 3. The hydrochloride salt form indicates protonation of the amine group, enhancing water solubility.

The compound’s molecular formula is C₉H₁₇ClN₂O , with a molecular weight of 204.70 g/mol . Its SMILES string, Cl.NC1CCCN(C1)C(=O)C2CC2, represents the hydrochloride salt, cyclopropylcarbonyl moiety, and piperidine backbone with the amine substituent. The InChI key JAEIACJJXQHUFQ-UHFFFAOYSA-N uniquely identifies the structure.

Structural Elucidation Through X-ray Crystallography

X-ray crystallography is the gold standard for determining atomic-resolution structures of crystalline materials. For 1-(cyclopropylcarbonyl)-3-piperidinamine hydrochloride, this technique would reveal:

- Crystal packing symmetry : The arrangement of molecules in the lattice, influenced by hydrogen bonding between the amine hydrochloride and adjacent carbonyl groups.

- Bond lengths and angles : Cyclopropane ring strain (C–C bonds ≈ 1.5 Å) and piperidine ring conformations (chair vs. boat).

- Hydrogen bonding networks : Protonation of the amine group enhances ionic interactions, stabilizing the crystal lattice.

While specific crystallographic data for this compound are not publicly available, analogous piperidine derivatives exhibit monoclinic or orthorhombic symmetry due to hydrogen-bonded networks.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into molecular conformation in solution. Key features for 1-(cyclopropylcarbonyl)-3-piperidinamine hydrochloride include:

| Proton Environment | Expected δ (¹H NMR) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropane CH₂ | 1.0–1.5 ppm | Singlet | 4H |

| Piperidine C3-NH₂ | 2.5–3.0 ppm | Broad | 2H (exchange) |

| Piperidine C2, C4, C5, C6 | 1.5–2.5 ppm | Multiplet | 6H |

| Piperidine C1-NR | 3.5–4.0 ppm | Quartet | 2H |

The broad singlet at δ 2.5–3.0 ppm corresponds to the exchangeable amine protons, while cyclopropane protons exhibit upfield shifts due to ring current effects.

Vibrational Spectroscopy and Infrared/Raman Spectral Assignments

Vibrational spectroscopy identifies functional groups and molecular vibrations:

| Vibration | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretching | 1650–1750 | 1650–1750 | Cyclopropylcarbonyl group |

| N–H bending (amine) | 1600–1550 | – | Protonated amine (hydrochloride) |

| C–N stretching | 1250–1300 | 1250–1300 | Piperidine ring |

| Cyclopropane C–C bending | 900–1000 | 900–1000 | Ring strain vibrations |

The strong absorption at ~1700 cm⁻¹ confirms the carbonyl group, while the absence of sharp N–H stretches (due to protonation) aligns with the hydrochloride form.

Computational Molecular Modeling and Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level provide atomic-level insights:

| Parameter | Value | Significance |

|---|---|---|

| Cyclopropane C–C bond length | 1.48–1.50 Å | Ring strain energy contribution |

| Piperidine N–C bond length | 1.45–1.50 Å | Partial double-bond character from conjugation |

| HOMO-LUMO gap | ~5.0 eV | Electronic stability and reactivity |

Molecular orbitals :

- HOMO : Localized on the cyclopropylcarbonyl group, indicating electrophilic reactivity.

- LUMO : Distributed across the piperidine ring, suggesting nucleophilic susceptibility.

特性

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopropylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-8-2-1-5-11(6-8)9(12)7-3-4-7;/h7-8H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIACJJXQHUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride typically involves the reaction of cyclopropylcarbonyl chloride with piperidinamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反応の分析

Types of Reactions: 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclopropylcarbonyl derivatives.

Reduction: Formation of cyclopropylmethylamine derivatives.

Substitution: Formation of substituted piperidinamine derivatives.

科学的研究の応用

1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and modulating biochemical processes.

類似化合物との比較

3-Piperidylpropiophenone Hydrochloride (CAS 73-63-2)

- Structure: Contains a phenylpropanone group attached to a piperidinium chloride backbone .

- Molecular Formula: C₁₄H₁₉NO.

- Key Differences: The phenylpropanone group introduces aromaticity and bulkiness compared to the cyclopropylcarbonyl group in the target compound. Likely exhibits higher lipophilicity due to the phenyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride (CAS 1807934-01-5)

1-(2-Thienylcarbonyl)-3-piperidinamine Hydrochloride (CAS 1114596-44-9)

1-(Cyclopropylcarbonyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (Compound 5)

- Structure : Incorporates an indole core and a pyridinyl substituent .

- Synthesis : Prepared via cyclopropanecarbonyl chloride and pyridine in THF, yielding pale yellow crystals (melting point: 158–161°C) .

- Key Differences :

Comparative Data Table

Key Research Findings and Implications

Structural Flexibility vs.

Solubility Considerations : Sulfonyl and thienyl substitutions (e.g., in CAS 1807934-01-5 and 1114596-44-9) enhance polarity but may necessitate prodrug strategies for bioavailability .

Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting advantages over compounds with aromatic or heteroaromatic groups .

生物活性

1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride is characterized by a cyclopropylcarbonyl group attached to a piperidinamine structure, forming a hydrochloride salt. The compound's IUPAC name is (3-aminopiperidin-1-yl)-cyclopropylmethanone;hydrochloride. Its molecular formula is and it has a molecular weight of approximately 192.69 g/mol.

Synthesis

The synthesis of 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride typically involves the reaction of cyclopropylcarbonyl chloride with piperidinamine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. Various synthetic routes have been optimized for high yields and purity, making it suitable for both laboratory and industrial applications .

The biological activity of 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, acting as either an inhibitor or an activator of certain enzymes. This interaction can modulate biochemical pathways, impacting various physiological processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that various piperidine derivatives can exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. However, many derivatives did not show significant activity against these pathogens at concentrations below 100 μM .

Case Studies and Research Findings

Several studies have highlighted the biological evaluation of compounds related to 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride:

- Antiviral Screening : A study on novel piperidine derivatives demonstrated moderate protection against CVB-2 and HSV-1. The compounds were tested for cytotoxicity and antiviral activity, revealing varying degrees of effectiveness .

- Antimicrobial Testing : Another study assessed the minimum inhibitory concentration (MIC) of several piperidine derivatives against bacterial strains and fungi. Results indicated that most compounds had MIC values greater than 100 μM against common pathogens, suggesting limited efficacy .

Comparative Analysis

To better understand the biological activity of 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride, a comparison with similar compounds can provide insights into its potential applications:

| Compound Name | Structure | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride | Structure | Moderate (inferred) | Limited |

| 3-Phenylpiperidine-2,6-dione | Structure | Moderate (against CVB-2, HSV-1) | Limited |

| Piperazine Derivatives | Structure | Effective against HIV-1 | Moderate |

Q & A

Q. What are the established synthetic pathways for 1-(cyclopropylcarbonyl)-3-piperidinamine hydrochloride, and what reagents/conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves coupling cyclopropylcarbonyl chloride with 3-piperidinamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran. Amine protection (e.g., Boc groups) may precede acylation to avoid side reactions. Reducing agents like sodium borohydride or lithium aluminum hydride are used post-reaction to stabilize intermediates. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Key parameters include temperature control (0–5°C during acylation) and stoichiometric excess of the acylating agent (1.2–1.5 equiv) to minimize unreacted amine.

Q. What safety protocols are essential when handling this compound, given its structural analogs' hazards?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/ingestion; if exposed, rinse eyes with water for 15 minutes and seek medical attention. Store at -20°C in airtight containers to prevent degradation. Toxicity data for structurally similar arylcyclohexylamines (e.g., 3-methyl PCP hydrochloride) suggest neurotoxic potential, necessitating in vitro neurotoxicity screening before in vivo studies .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are primary tools. For purity, use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. USP reference standards (e.g., trihexyphenidyl-related compounds) validate method accuracy. Differential scanning calorimetry (DSC) confirms crystallinity and thermal stability .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply a fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design reduces experiments while identifying critical factors. Response surface methodology (RSM) then models interactions (e.g., between reaction time and acyl chloride equivalence). Central composite designs are ideal for maximizing yield; replicate runs at center points assess reproducibility. Computational tools like MODDE® or JMP® automate analysis .

Q. What computational strategies can predict regioselectivity in acylation reactions involving piperidinamine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states to compare activation energies for N-acylation vs. O-acylation (if hydroxyl groups are present). Solvent effects are incorporated via the polarizable continuum model (PCM). ICReDD’s reaction path search methods integrate quantum mechanics with machine learning to prioritize synthetic routes with >90% regioselectivity .

Q. How should researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematically test solubility in DMSO, ethanol, and saline (0.9% NaCl) using a shake-flask method. For discrepancies, validate via nephelometry (turbidity measurements at 600 nm). Adjust pH (2–8) to assess ionization effects. Pre-formulation studies for analogs like 3-fluoro PCP hydrochloride show that co-solvents (e.g., 10% PEG-400) enhance aqueous solubility while maintaining stability .

Q. What strategies mitigate degradation during long-term storage, especially under varying humidity conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability for hygroscopic analogs. For solid-state stability, use X-ray powder diffraction (XRPD) to detect polymorphic transitions. Silica gel desiccants in secondary packaging reduce humidity exposure. Data from cyclopropylformamidine hydrochloride indicate that oxidation is minimized under argon atmospheres .

Data Contradiction Analysis

Q. How to address conflicting NMR and HRMS data suggesting impurities vs. tautomeric forms?

- Methodological Answer : Re-run NMR in deuterated DMSO to detect exchangeable protons (e.g., amide tautomers). Spiking experiments with synthetic impurities (e.g., unreacted piperidinamine) clarify peak assignments. High-resolution LC-MS/MS (Q-TOF) distinguishes isobaric species. For example, USP reference standards for trihexyphenidyl derivatives provide benchmarks for expected fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。